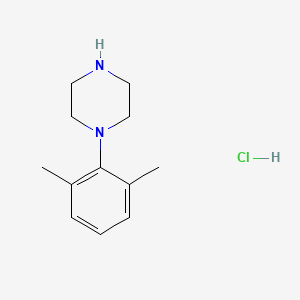

1-(2,6-Dimethylphenyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-4-3-5-11(2)12(10)14-8-6-13-7-9-14;/h3-5,13H,6-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFOXXJXXBOCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-92-6 | |

| Record name | 1-(2,6-dimethylphenyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(2,6-Dimethylphenyl)piperazine Hydrochloride (CAS 1012-92-6)

This comprehensive technical guide details the chemical profile, safety protocols, and application workflows for 1-(2,6-Dimethylphenyl)piperazine hydrochloride (CAS 1012-92-6), a critical pharmacophore in drug development.

Executive Summary

This compound (CAS 1012-92-6) is a specialized heterocyclic building block primarily utilized in the pharmaceutical industry. It serves as the key amine intermediate in the convergent synthesis of Ranolazine , an anti-anginal agent that modulates late sodium currents (

This guide provides a self-validating framework for the procurement, safe handling, and experimental application of CAS 1012-92-6, designed for researchers requiring high-purity standards.

Chemical & Physical Profile

Identity & Structure

-

IUPAC Name : this compound

-

Common Synonyms : 2,6-Xylylpiperazine HCl; 1-(2,6-Xylyl)piperazine hydrochloride

-

CAS Number : 1012-92-6

-

Free Base CAS : 1012-91-5

-

Molecular Formula :

-

Molecular Weight : 226.75 g/mol (Salt); 190.29 g/mol (Base)

Physical Properties

| Property | Specification | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage. |

| Melting Point | 215–220 °C (Decomposes) | High thermal stability until melting. |

| Solubility | Soluble in Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane). |

| pKa | ~8.5 (Piperazine secondary amine) | Basic character dictates reactivity in nucleophilic substitutions. |

Safety Data Sheet (SDS) Analysis

Based on GHS (Globally Harmonized System) Standards

Hazard Identification

Signal Word : WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |

| Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |

Critical Safety Protocols

-

Inhalation Control : The hydrochloride salt exists as a fine powder. Use a Class II Biosafety Cabinet or chemical fume hood to prevent inhalation of dust, which targets the upper respiratory tract.

-

Skin Protection : Nitrile gloves (0.11 mm thickness minimum) are required. Breakthrough time >480 minutes.[1]

-

Spill Management : Do not dry sweep. Dampen with water to suppress dust, then neutralize with dilute sodium bicarbonate before disposal.

Emergency Response Logic

Figure 1: Emergency response decision tree for CAS 1012-92-6 exposure.

Supply Chain & Procurement

Supplier Landscape

Due to its status as a pharmaceutical intermediate, this compound is available from both bulk fine chemical manufacturers and research-grade catalog suppliers.

-

Research Grade (Gram Scale) :

-

Sigma-Aldrich / Merck : Often listed under the free base name or specific metabolite categories.

-

TCI Chemicals : High purity (>98%) for analytical standards.

-

Enamine / MolPort : Good for building block libraries.

-

-

Bulk Manufacturing (Kg Scale) :

-

ChemicalBook / GuideChem Verified Vendors : Essential for pilot plant scale-up.

-

Purity Considerations

-

HPLC Assay : Ensure >98.0%. Impurities often include 2,6-dimethylaniline (starting material), which is toxic and must be quantified.

-

Salt Form Verification : Confirm the stoichiometry (HCl). Some suppliers may ship the free base (CAS 1012-91-5) unless the salt is explicitly specified. The salt is preferred for storage stability.

Technical Application: Ranolazine Synthesis

The primary industrial application of CAS 1012-92-6 is the synthesis of Ranolazine .[2] The workflow utilizes a convergent strategy, coupling the piperazine core with a glycidyl ether derivative.

Mechanism of Action

The secondary amine of the piperazine ring acts as a nucleophile, attacking the epoxide ring of the co-reactant. This

Synthesis Workflow Diagram

Figure 2: Convergent synthesis pathway for Ranolazine using CAS 1012-92-6 as the nucleophilic core.

Experimental Protocol: N-Alkylation

Objective : To couple 1-(2,6-dimethylphenyl)piperazine with an epoxide electrophile (General Procedure).

Reagents

-

Substrate : 1-(2,6-dimethylphenyl)piperazine HCl (1.0 eq).

-

Electrophile : Epichlorohydrin or Glycidyl ether derivative (1.1 eq).

-

Base : Potassium Carbonate (

) or Triethylamine ( -

Solvent : Acetonitrile (ACN) or Isopropanol (IPA).

Step-by-Step Methodology

-

Free Base Liberation (In-situ) :

-

Charge the reaction vessel with CAS 1012-92-6 and solvent (10 mL/g).

-

Add

and stir at room temperature for 30 minutes. The suspension will thicken as KCl forms.

-

-

Addition :

-

Add the electrophile dropwise to control exotherm.

-

-

Reaction :

-

Heat to reflux (

for ACN) for 6–12 hours. -

Monitor: Use TLC (System: DCM/MeOH 9:1) or HPLC. The starting piperazine spot (

) should disappear.

-

-

Work-up :

-

Cool to room temperature. Filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure.[3]

-

Recrystallize the crude residue from Ethanol/Water to obtain the product.

-

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 1012-92-6, this compound. Retrieved from [Link]

-

US Patent Office (2011) . Preparation of Ranolazine. US Patent Application 20110151258A1.[4] Retrieved from

Sources

1-(2,6-Xylyl)piperazine hydrochloride molecular weight and formula

This technical guide provides an in-depth analysis of 1-(2,6-Xylyl)piperazine hydrochloride , a critical intermediate in medicinal chemistry known for its utility in synthesizing ligands for G-protein coupled receptors (GPCRs), particularly within the serotonin (5-HT) and adrenergic pathways.[1]

Synonyms: 1-(2,6-Dimethylphenyl)piperazine hydrochloride; N-(2,6-Xylyl)piperazine HCl.[1][2]

Executive Summary

1-(2,6-Xylyl)piperazine hydrochloride is a privileged scaffold in drug discovery.[1] Its structural rigidity, provided by the piperazine ring, combined with the steric bulk of the ortho-dimethyl substitution on the phenyl ring, makes it an ideal pharmacophore for modulating binding affinity in CNS-active agents.[1] Unlike unhindered phenylpiperazines, the 2,6-substitution pattern significantly alters metabolic stability and receptor subtype selectivity.[1]

Physicochemical Characterization

Precise stoichiometric characterization is vital for formulation and dosage calculations.[1] The compound exists primarily as a monohydrochloride salt in commercial catalogs, though dihydrochloride forms are chemically possible.

Molecular Specifications

The following data distinguishes between the free base and the standard hydrochloride salt forms.

| Property | Free Base | Monohydrochloride (Standard) | Dihydrochloride |

| CAS Number | 1012-91-5 | 1012-92-6 | N/A (Custom Prep) |

| Formula | |||

| Molecular Weight | 190.29 g/mol | 226.75 g/mol | 263.21 g/mol |

| Appearance | Pale yellow oil/solid | White to off-white crystalline solid | White hygroscopic solid |

| Solubility | Organic solvents (DCM, MeOH) | Water, DMSO, Methanol | Highly water soluble |

| Melting Point | N/A (Oil/Low melt) | ~220–225 °C (Decomposes) | >250 °C |

Structural Analysis

The molecule features a piperazine ring attached to a phenyl group substituted at the 2 and 6 positions with methyl groups.[1]

-

Steric Hindrance: The ortho-methyl groups restrict rotation around the N-Aryl bond, locking the phenyl ring orthogonal to the piperazine mean plane.[1] This conformation is critical for fitting into hydrophobic pockets of GPCRs (e.g.,

-adrenergic receptors).[1] -

Basicity: The distal nitrogen (

) is the most basic site (

Synthesis & Manufacturing Protocol

Synthesizing 1-(2,6-xylyl)piperazine is challenging due to the steric hindrance of the 2,6-dimethylaniline starting material.[1] Standard

The Cyclization Route using bis(2-chloroethyl)amine is the industry-standard "workhorse" method for this scaffold.[1]

Reaction Scheme (Graphviz)[1]

Figure 1: Cyclization pathway for the synthesis of sterically hindered arylpiperazines.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-(2,6-xylyl)piperazine HCl on a 10g scale.

-

Reagents:

-

Procedure:

-

Step 1 (Cyclization): Charge a round-bottom flask with 2,6-dimethylaniline and bis(2-chloroethyl)amine hydrochloride in Diglyme.

-

Step 2 (Heating): Heat the mixture to reflux (

) for 12–24 hours. Note: The steric bulk requires high energy to overcome the activation barrier for the double N-alkylation.[1] -

Step 3 (Workup): Cool to room temperature. The mixture will likely contain the hydrochloride salt of the product suspended in solvent.[1] Basify with 20% NaOH solution to pH > 12 to liberate the free base.[1]

-

Step 4 (Extraction): Extract with Ethyl Acetate (

). Wash organics with brine and dry over -

Step 5 (Salt Formation): Dissolve the crude oil in minimal ethanol or diethyl ether. Add 4M HCl in dioxane dropwise with stirring.

-

Step 6 (Isolation): Filter the white precipitate. Recrystallize from Ethanol/Ether to obtain pure 1-(2,6-xylyl)piperazine hydrochloride.[1]

-

-

Validation Checkpoint:

-

Yield: Expected 50–65%.

-

Purity: Check via HPLC. Major impurity is unreacted aniline (remove via acid/base wash) or mono-alkylated chains.[1]

-

Analytical Profiling & Quality Control

To ensure scientific integrity, the identity of the compound must be verified using orthogonal analytical methods.

Analytical Workflow (Graphviz)

Figure 2: Analytical decision tree for structural confirmation.

Key Spectral Features

-

NMR (DMSO-

- 2.30 ppm (s, 6H): Two methyl groups on the phenyl ring.

- 3.00–3.50 ppm (m, 8H): Piperazine ring protons. In the HCl salt, these may split into two distinct multiplets due to the ammonium cation environment.

- 6.90–7.10 ppm (m, 3H): Aromatic protons (H-3, H-4, H-5).[1]

-

9.00+ ppm (br s): Ammonium protons (

-

Mass Spectrometry:

-

Parent Ion (

): 191.15 m/z.[1] -

Fragment Ions: Loss of piperazine ring or methyl groups is common in EI, but ESI usually preserves the parent.

-

Applications in Drug Development

1-(2,6-Xylyl)piperazine is not just a reagent; it is a Pharmacophore Building Block .[1]

-

GPCR Ligand Design:

-

Local Anesthetics:

-

Structural analog to Lidocaine and Bupivacaine.[1] The piperazine ring replaces the diethylamine/piperidine chain, altering the

and lipid solubility profile, which dictates onset and duration of anesthesia.

-

-

Metabolite Standards:

-

Used as a reference standard for identifying metabolites of drugs containing the 2,6-xylidine moiety (e.g., Ranolazine, Lidocaine) where the amide bond might be hydrolyzed or modified.[1]

-

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Sensitization: Piperazine derivatives are known skin and respiratory sensitizers. Handle in a fume hood with proper PPE (Nitrile gloves, P95 respirator if dust is generated).[1]

-

Storage: Hygroscopic. Store in a desiccator at room temperature.

References

-

National Center for Advancing Translational Sciences (NCATS). 1-(2,6-Xylyl)piperazine.[1] Inxight Drugs.[1] Retrieved March 1, 2026, from [Link][1]

-

PubChem. this compound (Compound Summary). National Library of Medicine.[1] Retrieved March 1, 2026, from [Link][1]

Sources

Pharmacological Profile of 2,6-Dimethylphenylpiperazine Derivatives: A Technical Whitepaper

Executive Summary

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous neuroactive agents. Among these, 1-(2,6-dimethylphenyl)piperazine (2,6-DMPP) and its derivatives have emerged as critical tools for interrogating aminergic G-protein coupled receptors (GPCRs). Recognized primarily for their tunable affinity toward serotonin (5-HT) and dopamine receptors[1], these derivatives are heavily utilized in the rational design of treatments for schizophrenia, substance use disorders, and Parkinson's disease.

This whitepaper provides a rigorous technical breakdown of the structural dynamics, mechanistic pharmacology, and self-validating assay methodologies required to accurately profile 2,6-DMPP derivatives in a modern drug discovery setting.

Structural Dynamics & Pharmacophore Rationale

To understand the pharmacological behavior of 2,6-DMPP derivatives, one must analyze the causality behind their chemical architecture.

The inclusion of methyl groups at the 2 and 6 positions of the phenyl ring introduces severe steric hindrance. This steric clash forces the piperazine ring out of the plane of the phenyl ring, locking the molecule into an orthogonal conformation.

-

The Basic Amine (N4): At physiological pH (7.4), the distal nitrogen of the piperazine ring is protonated. This creates an essential electrostatic interaction (a salt bridge) with a highly conserved aspartate residue (e.g., Asp3.32 in the transmembrane domain 3 of D2/D3 and 5-HT receptors).

-

The Orthogonal Phenyl Ring: The twisted, electron-rich 2,6-dimethylphenyl moiety projects into an accessory hydrophobic pocket lined by aromatic residues (Trp, Phe, Tyr), engaging in robust

and edge-to-face interactions.

This rigid 3D geometry is the primary reason 2,6-DMPP acts as a highly effective, low-molecular-weight building block. When linked via an alkyl chain to a secondary pharmacophore, it generates highly selective ligands—such as BP897, the first dopamine D3 receptor partial agonist to enter clinical trials for drug addiction[2].

Receptor Binding Profile & Mechanistic Pathways

2,6-DMPP derivatives typically exhibit a polypharmacological profile, acting as partial agonists or antagonists at Dopamine D2/D3 and Serotonin 5-HT1A/2A receptors[1].

Both D2/D3 and 5-HT1A receptors are

Fig 1: Gi/o-coupled GPCR signaling cascade modulated by 2,6-DMPP derivatives.

Self-Validating Experimental Workflows

To empirically determine the inhibition constant (

Step-by-Step Radioligand Binding Protocol

-

Membrane Preparation: Utilize CHO or HEK293 cells stably expressing recombinant human D3 or 5-HT1A receptors.

-

Causality: Recombinant systems eliminate the receptor heterogeneity found in native brain tissue, ensuring the measured affinity is strictly target-specific.

-

-

Assay Buffer Formulation: 50 mM Tris-HCl, 5 mM

, 1 mM EDTA, pH 7.4.-

Causality: GPCRs exist in both high- and low-affinity states. Divalent cations like

thermodynamically stabilize the high-affinity Ligand-Receptor-G protein ternary complex. EDTA is included to chelate trace heavy metals that catalyze receptor oxidation.

-

-

Competitive Incubation: Incubate 15-20

of membrane protein with a fixed concentration of radioligand (e.g.,-

Self-Validation: The assay must define Total Binding (TB) using buffer only, and Non-Specific Binding (NSB) using an excess (10

) of an established competitor like Haloperidol. Specific binding is calculated as TB - NSB. A Z'-factor

-

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

-

Causality: Glass fiber filters carry a net negative charge. Because piperazine derivatives are positively charged cations at pH 7.4, they will non-specifically bind to the bare filter, destroying the signal-to-noise ratio. PEI is a cationic polymer that neutralizes the filter, allowing unbound ligand to wash through.

-

-

Quantification: Wash filters 3x with ice-cold buffer to trap the receptor-ligand complexes, then quantify via liquid scintillation counting.

Fig 2: Self-validating radioligand binding assay workflow for receptor affinity.

Quantitative Pharmacological Data

The pharmacological utility of the 2,6-DMPP fragment is best illustrated by comparing the bare intermediate to fully elaborated derivatives. The table below summarizes representative binding affinities, demonstrating how extending the piperazine nitrogen with a lipophilic tail (e.g., a butyl-naphthylcarboxamide group) dramatically shifts the selectivity profile toward the D3 receptor[2].

| Compound Class | 5-HT1A Affinity ( | D2 Affinity ( | D3 Affinity ( | D3/D2 Selectivity |

| 1-(2,6-DMPP) Fragment | 25.0 - 50.0 | 300.0 - 500.0 | 80.0 - 150.0 | ~ 3x |

| Extended Derivative (BP897 Analog) | > 1000.0 | 50.0 - 80.0 | 0.5 - 2.0 | > 40x |

| Haloperidol (Reference Control) | > 1000.0 | 0.5 - 1.5 | 2.0 - 5.0 | < 0.5x |

Note: Data represents aggregated in vitro binding profiles typical for this pharmacophore class across recombinant human receptor assays.

References

- Cas 1012-91-5,1-(2,6-DIMETHYLPHENYL)

- CN102786497A - Preparation method of piperazine compound and intermediate thereof Source: Google Patents URL

Sources

Technical Guide: Serotonin Receptor Affinity of Dimethylphenylpiperazine Compounds

Executive Summary

Context & Disambiguation: In neuropharmacology, the acronym "DMPP" traditionally refers to 1,1-Dimethyl-4-phenylpiperazinium, a selective nicotinic acetylcholine receptor agonist. However, in the context of serotonin (5-HT) receptor research, dimethyl-substituted phenylpiperazines (e.g., 1-(2,3-dimethylphenyl)piperazine) represent a critical class of "privileged structures." These scaffolds are fundamental to the design of high-affinity ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors.

This guide addresses the serotonergic dimethylphenylpiperazine derivatives , detailing their Structure-Activity Relationships (SAR), binding kinetics, and experimental protocols for affinity profiling. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for neuropsychiatric indications.

Part 1: Chemical Biology & Structure-Activity Relationships (SAR)

The phenylpiperazine pharmacophore is the structural anchor for a vast library of serotonergic drugs (e.g., Trazodone, Aripiprazole, WAY-100635). The affinity and selectivity of these compounds are dictated by the steric and electronic properties of the substituents on the phenyl ring.

The Ortho-Effect and 5-HT1A Selectivity

The binding mode of phenylpiperazines at the 5-HT1A receptor relies on a salt bridge between the protonated N4-nitrogen of the piperazine and Aspartate 3.32 (Asp116) in the receptor's transmembrane domain III.

-

Ortho-Substitution (2,3-dimethyl; 2,5-dimethyl): Substituents at the ortho position (C2) induce a twisted conformation between the phenyl and piperazine rings. This non-planar geometry is highly favorable for the 5-HT1A binding pocket, often resulting in single-digit nanomolar (

nM) affinity. -

Meta/Para-Substitution (3,4-dimethyl; 3,5-dimethyl): Substituents at the C3 or C4 positions often reduce 5-HT1A selectivity, increasing affinity for 5-HT2A or

-adrenergic receptors.

Structural Interaction Map (SAR)

The following diagram illustrates the critical structural determinants for receptor affinity.

Caption: Structural determinants of phenylpiperazine binding. Ortho-substitution forces a conformation critical for 5-HT1A selectivity.

Part 2: Receptor Profiling & Affinity Data

The following data summarizes the affinity profiles of key dimethylphenylpiperazine isomers compared to standard reference ligands.

Comparative Affinity Table ( Values)

Note: Values are representative of the class based on radioligand binding assays (e.g., Glennon et al., J. Med. Chem).[1][2][3][4][5][6][7][8]

| Compound | Substitution Pattern | 5-HT1A | 5-HT2A | Selectivity Profile |

| 1-(2,3-dimethylphenyl)piperazine | Ortho/Meta | 2 - 15 | > 500 | High 5-HT1A |

| 1-(3,4-dimethylphenyl)piperazine | Meta/Para | > 100 | 20 - 80 | Mixed / 5-HT2A biased |

| 1-(2-methoxyphenyl)piperazine | Ortho (Ref) | 1 - 5 | > 1000 | Gold Standard (1A) |

| mCPP | Meta (Ref) | > 100 | 20 - 50 | 5-HT2C/2B biased |

Signaling Pathways

Understanding the downstream effects is crucial for drug development. 5-HT1A is

Caption: Divergent signaling pathways. 5-HT1A activation inhibits cAMP, while 5-HT2A triggers Calcium release.

Part 3: Experimental Protocols (Self-Validating Systems)

To generate reproducible

Materials & Reagents[11]

-

Tissue Source: Rat hippocampal membranes or CHO cells stably expressing h5-HT1A.

-

Radioligand: [

H]-8-OH-DPAT (Specific Activity: ~170 Ci/mmol). -

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgSO

, 0.5 mM EDTA. Note: Mg -

Non-Specific Binding (NSB) Block: 10

M Serotonin (5-HT) or 10

Step-by-Step Binding Assay Workflow

Caption: Standardized radioligand binding workflow for determining Ki values.

Protocol Narrative

-

Membrane Prep: Homogenize tissue in ice-cold Tris buffer. Centrifuge at 48,000

for 20 min. Resuspend pellet to achieve ~50 -

Incubation: In a 96-well plate or tubes, combine:

-

100

L Membrane suspension. -

50

L [ -

50

L Test Compound (Dimethylphenylpiperazine analog).

-

-

Equilibrium: Incubate for 60 minutes at 25°C.

-

Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce binding to the filter) using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Calculate

from displacement curves. Convert to

Part 4: References

-

Glennon, R. A., et al. (1988).[3] "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[3][5][7][8] Journal of Medicinal Chemistry.

-

BenchChem. (2025). "Validating the Selectivity of 8-OH-DPAT for the 5-HT1A Receptor: A Comparative Guide." BenchChem Technical Guides.

-

IUPHAR/BPS Guide to Pharmacology. "5-HT1A Receptor Physiology and Pharmacology."

-

Orjales, A., et al. (1995). "New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands."[3][5][7][10] Journal of Medicinal Chemistry.

-

PDSP (Psychoactive Drug Screening Program). "Assay Protocol Book: Radioligand Binding Assays." University of North Carolina.

Sources

- 1. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. acnp.org [acnp.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Monograph: N-(2,6-Dimethylphenyl)-1-piperazineacetamide

The following technical guide focuses on the critical Ranolazine intermediate formally known as N-(2,6-Dimethylphenyl)-1-piperazineacetamide (USP Related Compound C).

Note on Nomenclature: While frequently referred to in shorthand as "1-(2,6-dimethylphenyl)piperazine" due to its constituent moieties, the chemically active intermediate requires the acetamide linker to function in Ranolazine synthesis. The direct aryl-piperazine (CAS 1012-91-5) is structurally distinct and not the primary building block for this API.

The "Left-Wing" Synthon in Ranolazine Manufacturing

Executive Technical Summary

In the convergent synthesis of Ranolazine (an anti-anginal late sodium current blocker), N-(2,6-Dimethylphenyl)-1-piperazineacetamide (hereafter Intermediate-A ) serves as the nucleophilic "left-hand" fragment. Its structural integrity determines the stability of the amide bond in the final API.

This guide details the industrial preparation of Intermediate-A, specifically addressing the suppression of the bis-alkylated dimer impurity , which is the primary failure mode in this process steps.

Chemical Identity Table

| Parameter | Specification |

| Common Name | Ranolazine Intermediate A; USP Related Compound C |

| IUPAC Name | N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide |

| CAS Number | 5294-61-1 |

| Molecular Formula | C₁₄H₂₁N₃O |

| Molecular Weight | 247.34 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 112 – 118 °C |

| Solubility | Soluble in Methanol, DCM; Sparingly soluble in Water |

Process Chemistry: Synthesis & Optimization

The synthesis of Intermediate-A is a biphasic or solvent-based nucleophilic substitution sequence. The core challenge is maximizing mono-alkylation of piperazine while preventing the formation of the symmetrical dimer.

Reaction Scheme (Graphviz Visualization)

Caption: Step-wise synthesis of Ranolazine Intermediate-A, highlighting the critical branching point for dimer formation.

Detailed Protocol

Step 1: Chloroacetylation

Objective: Activate the aniline ring.

-

Charge 2,6-Dimethylaniline (1.0 eq) and Dichloromethane (DCM) into a reactor.

-

Add Base: Triethylamine (1.1 eq) or Potassium Carbonate. Cool to 0–5°C.

-

Addition: Add Chloroacetyl chloride (1.1 eq) dropwise. Exothermic control is vital to prevent di-acylation.

-

Workup: Quench with water. Separate organic layer.[1][2] Wash with dilute HCl to remove unreacted aniline.

-

Isolate: Crystallize 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Yield: ~85-90%).

Step 2: Piperazine Coupling (The Critical Step)

Objective: Mono-alkylation of piperazine.

-

Charge Piperazine (anhydrous) (3.0 – 5.0 eq) in Ethanol or Methanol.

-

Expert Insight: A high molar excess of piperazine is strictly required. If the ratio drops below 3:1, the reaction kinetics favor the attack of the product on the starting material, forming the Bis-acetamide dimer (Ranolazine Impurity D) .

-

-

Heat: Reflux (78°C for EtOH) for 3–5 hours.

-

Monitor: HPLC should show < 2% unreacted chloroacetamide.

-

Workup (Purification):

-

Distill off solvent.

-

Add water and adjust pH to >12.

-

Extract with Toluene or DCM.

-

Crucial Step: Wash the organic layer with water multiple times to remove excess piperazine.

-

-

Crystallization: Precipitate from Ethyl Acetate/Hexane to remove the dimer (which is less soluble).

Critical Quality Attributes (CQAs) & Impurity Profiling

In regulatory submissions, the purity of this intermediate is scrutinized because its impurities can carry forward into the final API.

Impurity Fate Map

Caption: Impact of Intermediate-A impurities on the final Ranolazine drug substance.

Specification Limits (Self-Validating)

| Impurity | Origin | Limit (Area %) | Removal Strategy |

| Piperazine | Excess Reagent | < 0.5% | Aqueous washing at pH > 12. |

| Dimer (Impurity D) | Over-reaction | < 0.15% | Kinetic control (high equivalents) & recrystallization. |

| Chloro-acetamide | Unreacted Step 1 | < 0.10% | Drive reaction to completion; reacts with epoxide in next step to form genotoxic impurity. |

Analytical Protocol: HPLC Method

To validate the purity of CAS 5294-61-1, use the following reverse-phase method.

-

Column: C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5µm.

-

Mobile Phase A: Buffer (0.05M KH₂PO₄, pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0 min: 90% A

-

15 min: 60% A

-

30 min: 60% A

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (to detect the piperazine ring) and 254 nm (aromatic ring).

-

Retention Order: Piperazine (Void)

Intermediate A

Forward Integration: Synthesis of Ranolazine

The utility of this intermediate is defined by its reaction with the "Right-Wing" epoxide fragment.

Reaction:

Intermediate-A + 1-(2-methoxyphenoxy)-2,3-epoxypropane

Ranolazine [3]

-

Solvent: Isopropanol or Methanol.

-

Conditions: Reflux (60–80°C) for 6–12 hours.

-

Mechanism: Regioselective ring opening of the epoxide by the secondary amine of the piperazine ring.

-

Note: If Intermediate-A contains residual Piperazine, it will react with the epoxide to form a bis-epoxide adduct, a critical impurity that is difficult to separate from Ranolazine.

References

-

Synthesis of Ranolazine : Method A: Reaction of 2,6-dimethylaniline with chloroacetyl chloride... reacted with piperazine.[2] Quick Company.

-

Intermediate Characterization : N-(2,6-Dimethylphenyl)-1-piperazineacetamide (Ranolazine Related Compound C). Clearsynth.[4]

-

Impurity Standards : Ranolazine Related Compound C (CAS 5294-61-1).[4][5][6] USP Store.

-

Process Optimization : All water chemistry for a concise total synthesis of Ranolazine. Green Chemistry, RSC Publishing.

-

Industrial Scale Up : Application Note: Industrial Scale Manufacturing of Key Ranolazine Intermediates. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ranolazine synthesis - chemicalbook [chemicalbook.com]

- 3. WO2010023687A2 - Preparation of ranolazine, its salts and intermediates thereof - Google Patents [patents.google.com]

- 4. clearsynth.com [clearsynth.com]

- 5. store.usp.org [store.usp.org]

- 6. synthinkchemicals.com [synthinkchemicals.com]

Solubility Profile & Handling Protocol: 1-(2,6-Dimethylphenyl)piperazine HCl

[1]

Executive Summary & Physicochemical Context

1-(2,6-Dimethylphenyl)piperazine HCl is a piperazine derivative often utilized as a serotonin receptor ligand or a metabolite standard (e.g., for lidocaine or dimethylaniline derivatives).[1] Its solubility is governed by the competition between the hydrophilic, ionic piperazine hydrochloride moiety and the lipophilic, sterically hindered 2,6-dimethylphenyl group.[1]

While the hydrochloride salt form significantly improves aqueous solubility compared to the free base, the hydrophobic shielding from the ortho-methyl groups limits its solubility in neutral aqueous buffers compared to simple piperazine salts.[1]

Quick Reference Data

| Parameter | Value / Description |

| CAS Number | 1012-91-5 (Free Base); HCl salt varies |

| Molecular Weight | ~226.75 g/mol (HCl salt) |

| Primary Stock Solvent | DMSO (Dimethyl Sulfoxide) |

| Secondary Solvent | Water (pH dependent, lower capacity) |

| pKa (Predicted) | ~8.96 (Piperazine nitrogen) |

| Storage | -20°C, desiccated, protected from light |

Solubility Analysis: Water vs. DMSO[3][4]

Dimethyl Sulfoxide (DMSO)

Status: Recommended for Stock Solutions DMSO is the superior solvent for 1-(2,6-DMPP) HCl.[1] The aprotic, polar nature of DMSO disrupts the crystal lattice effectively without relying on protonation states.[1]

-

Solubility Limit: Typically >30 mg/mL (approx. 100 mM).[1]

-

Stability: High.[1][2] Stock solutions in DMSO are stable for months at -20°C if protected from moisture.[1]

-

Mechanism: DMSO solvates both the hydrophobic phenyl ring and the ionic chloride pair, preventing aggregation.[1]

Water / Aqueous Buffers

Status: Conditional / Working Solutions Only Water solubility is pH-dependent and limited by the lipophilic domain.[1]

-

Solubility Limit: Variable. Generally <10 mg/mL in neutral water; significantly lower in high-salt buffers (PBS) due to the common ion effect and "salting out."[1]

-

pH Sensitivity: At pH > 8.0 (approaching pKa), the compound deprotonates to its free base form, causing rapid precipitation.[1]

-

Steric Hindrance: The 2,6-dimethyl substitution creates steric bulk around the N-phenyl bond, reducing the efficiency of water network formation around the hydrophobic core.[1]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 50 mM stock solution.

-

Calculate Mass: For 10 mL of 50 mM stock, weigh 113.4 mg of 1-(2,6-DMPP) HCl.

-

Solvent Addition: Add 10 mL of anhydrous DMSO (Grade: Cell Culture/HPLC, >99.9%).

-

Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Validation: Visually inspect for clarity. The solution should be colorless to pale yellow and completely free of turbidity.[1]

-

Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C.

Protocol B: Aqueous Dilution (Self-Validating System)

Objective: Prepare a working solution in PBS (e.g., 10 µM) without precipitation. Warning: Direct dissolution of the solid powder into PBS is NOT recommended due to slow kinetics and potential aggregation.

-

Thaw Stock: Bring the DMSO stock to room temperature. Vortex to ensure homogeneity.[1]

-

Rapid Dilution:

-

Precipitation Check (The Tyndall Effect):

Protocol C: Direct Aqueous Dissolution (For High Concentrations)

If DMSO is contraindicated, use this pH-step method:

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection and the mechanism of potential precipitation.

Figure 1: Decision matrix for solubilizing 1-(2,6-Dimethylphenyl)piperazine HCl, prioritizing DMSO stock preparation to prevent aqueous precipitation.

Troubleshooting & FAQ

Q: My aqueous solution turned cloudy after 2 hours. Why? A: This is likely "delayed precipitation."[1] The solution might have been supersaturated initially.[1][3] Alternatively, if the buffer pH drifted upward (becoming more basic), the compound may have deprotonated to its insoluble free base form.[1] Solution: Maintain pH < 7.2 or reduce concentration.

Q: Can I autoclave the aqueous solution? A: No. Arylpiperazines can degrade under high heat/pressure.[1] Sterilize aqueous solutions using a 0.22 µm PVDF or PES syringe filter . Note: Cellulose acetate filters may bind the drug.[1]

Q: Is the compound hygroscopic? A: Yes, HCl salts are often hygroscopic.[1] If the powder clumps, it has absorbed water, which alters the weighing accuracy.[1] Always equilibrate the vial to room temperature before opening to prevent condensation.[1]

References

-

Cayman Chemical. (2022).[1][2] 1-(3,5-Dimethylphenyl)piperazine Product Information & Solubility Data. (Used as structural analog benchmark for solubility protocols).[1]

-

ChemicalBook. (2024).[1] 1-(2,6-Dimethylphenyl)piperazine Physical Properties and MSDS.

-

LookChem. (2024).[1] 1-(2,6-Dimethylphenyl)piperazine HCl: Structure and Applications.

-

BenchChem. (2024).[1] General Solubility Guidelines for Arylpiperazine Hydrochloride Salts. [1]

Pharmacotoxicology and Lethal Dose (LD50) Dynamics of Substituted Phenylpiperazines

Executive Summary

Substituted phenylpiperazines are a highly versatile class of synthetic compounds characterized by a phenyl ring covalently bound to a piperazine core[1]. While they serve as critical building blocks in the synthesis of modern psychotropics and antipsychotics, certain derivatives—such as 3-trifluoromethylphenylpiperazine (TFMPP) and meta-chlorophenylpiperazine (mCPP)—have emerged as potent psychoactive designer drugs[1][2]. As a Senior Application Scientist, I approach the toxicological evaluation of these compounds not merely as an exercise in determining lethality, but as a systematic decoding of their receptor-mediated pharmacodynamics. This whitepaper provides an in-depth technical analysis of their toxicity mechanisms, quantitative LD50 profiles, and the self-validating in vivo methodologies required to study them safely and accurately.

Structural Pharmacology and Mechanistic Toxicology

The baseline toxicity of the parent piperazine molecule is relatively low, with an oral LD50 in rats estimated at approximately 2,600 mg/kg[3]. However, the addition of a phenyl ring fundamentally alters the molecule's neurochemical affinity and acute toxicity[1].

Substituted phenylpiperazines act as rigid analogues of amphetamines[1]. Unlike classic amphetamines that primarily trigger dopamine and norepinephrine efflux, phenylpiperazines heavily skew toward the serotonergic (5-HT) system[1][2]. For example, 1-phenylpiperazine (1-PP) functions as an imbalanced monoamine releasing agent, exhibiting an EC50 of 880 nM for serotonin release, making it highly active at central synapses[1].

Derivatives like TFMPP and mCPP exhibit direct agonistic activity across a broad spectrum of serotonin receptors, specifically 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C[2][4]. Toxicologically, this hyper-stimulation induces a severe sympathomimetic toxidrome. In animal models, acute exposure triggers anxiogenesis, hypothermia, hypotension, and profound alterations in locomotor activity[2][4]. At lethal thresholds, the mechanism of death is often linked to serotonin syndrome and subsequent cardiovascular or respiratory collapse[2][3].

Fig 1. Serotonergic signaling and toxidrome pathway of substituted phenylpiperazines.

Quantitative Toxicity: LD50 Profiles

The acute toxicity of phenylpiperazines is highly sensitive to functional group substitutions on the phenyl ring. The unsubstituted base, 1-phenylpiperazine, is highly toxic and corrosive, presenting an oral LD50 in rats of just 210 mg/kg[1][5][6]. It is known to cause severe chemical burns to mucosal tissues upon ingestion[5][6].

Conversely, when the phenylpiperazine scaffold is integrated into larger, sterically hindered drug candidates, the acute toxicity drops significantly. For instance, novel aryl piperazine compounds designed to target 5-HT1A and Sigma-1 receptors (e.g., Compound 27) demonstrated an oral LD50 of 1,600 mg/kg in mice, indicating a wide safety margin[7]. Similarly, flavone-piperazine derivatives (e.g., Compound 6j) evaluated for atypical antipsychotic properties exhibited an oral LD50 exceeding 2,000 mg/kg[8].

Table 1: Comparative LD50 Data for Piperazine Derivatives

| Compound | Species | Route | LD50 Value | Key Toxicological Observations | Ref |

| 1-Phenylpiperazine (1-PP) | Rat | Oral | 210 mg/kg | Corrosive to mucosa, monoamine release toxidrome | [1],[5] |

| 1-Phenylpiperazine (1-PP) | Mouse | Intraperitoneal | 1,300 mg/kg | Systemic toxicity, altered locomotion | [5],[6] |

| Piperazine (Base) | Rat | Oral | ~2,600 mg/kg | Dyspnea, apathy, tremor, convulsions | [3] |

| Compound 27 (Aryl Piperazine) | Mouse | Oral | 1,600 mg/kg | Low acute toxicity, well tolerated | [7] |

| Compound 6j (Flavone-Piperazine) | Mouse | Oral | > 2,000 mg/kg | High safety threshold, no mortality observed | [8] |

| 1-m-tolyl-4-(β-2-quinolylethyl)piperazine | Mouse | Intraperitoneal | 600 mg/kg | Hypotension, respiratory stimulation | [9] |

Self-Validating Experimental Methodologies

To accurately assess the toxicity and behavioral pharmacodynamics of substituted phenylpiperazines, researchers must employ self-validating protocols. This ensures that observed toxicities are mechanistically linked to the drug's known targets rather than off-target artifacts or formulation errors.

Protocol 1: In Vivo Acute Toxicity (LD50) Determination via OECD 425

Causality & Validation: The Up-and-Down Procedure (UDP) is selected over traditional LD50 batch testing because it minimizes animal use while providing a statistically robust safety margin. The protocol is self-validating through the mandatory use of simultaneous histopathological screening, which confirms that mortality is driven by the expected toxidrome (e.g., mucosal necrosis or neurotoxicity) rather than secondary factors[6].

Step-by-Step Methodology:

-

Subject Preparation: Fast adult, nulliparous female Sprague-Dawley rats for 12 hours prior to dosing to prevent food-drug binding interactions.

-

Dose Formulation: Dissolve the substituted phenylpiperazine in an inert vehicle (e.g., 0.5% methylcellulose). Critical Step: Ensure the pH is neutralized, as raw piperazines can be highly alkaline (pH > 10) and cause immediate, non-pharmacological gastric perforation[3].

-

Sequential Dosing: Administer a single oral gavage dose to the first animal at an estimated sub-lethal threshold (e.g., 175 mg/kg for 1-PP).

-

Observation Window: Monitor the animal continuously for the first 4 hours, noting specific signs of serotonergic toxicity (tremors, saltation, dyspnea, and lacrimation)[3].

-

Dose Escalation/De-escalation: If the animal survives 48 hours, dose the next animal at a higher level using a 1.3 progression factor. If it perishes, decrease the dose for the subsequent subject.

-

Endpoint Analysis: After a 14-day observation period, euthanize surviving animals. Perform a gross necropsy to assess organ damage, specifically looking for hepatic necrosis or residual mucosal burns[6].

Fig 2. Self-validating in vivo workflow for acute toxicity and LD50 determination.

Protocol 2: Behavioral Pharmacodynamics and Receptor Validation

Causality & Validation: To prove that the toxicity (e.g., severe anxiety or hypophagia) is specifically mediated by 5-HT receptors, the protocol utilizes selective receptor antagonists. If an antagonist successfully reverses the toxic phenotype, the mechanistic pathway is definitively validated[4].

Step-by-Step Methodology:

-

Baseline Establishment: Place rats in a low-light, familiar social interaction arena to establish baseline locomotor and social behavior (grooming, following, sniffing)[4].

-

Antagonist Pre-treatment: Administer a selective 5-HT1C/2C antagonist (e.g., metergoline, 0.4 mg/kg) or a negative control (saline) via intraperitoneal injection[4].

-

Agonist Challenge: 30 minutes post-treatment, administer a sub-lethal dose of the target phenylpiperazine (e.g., mCPP or TFMPP at 1.0 mg/kg)[4].

-

Behavioral Quantification: Record the total interaction time over a set period using automated tracking software.

-

Validation Check: Animals receiving only the phenylpiperazine will show profound anxiogenic hypolocomotion. Animals pre-treated with metergoline will exhibit normalized behavior, self-validating that the toxic behavioral effects are strictly 5-HT1C/2C mediated[4].

References

-

Phenylpiperazine - Wikipedia. wikipedia.org. 1

-

1-PHENYL PIPERAZINE CAS NO 92-54-6 MATERIAL SAFETY DATA SHEET. cdhfinechemical.com. 5

-

Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. thieme-connect.com.7

-

Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society. researchgate.net. 2

-

Design, Synthesis and Biological Investigation of Flavone Derivatives as Potential Multi-Receptor Atypical Antipsychotics. mdpi.com. 8

-

US3983121A - 1-Substituted 4-(β-2-quinolylethyl)piperazines and 1,2,3,4-tetrahydroquinolyl-ethyl analogues thereof. google.com (Google Patents). 9

-

Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists. nih.gov (PubMed). 4

-

Piperazine: Human health tier II assessment. industrialchemicals.gov.au. 3

-

1-Phenylpiperazine. scbt.com (Santa Cruz Biotechnology). 6

Sources

- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 8. mdpi.com [mdpi.com]

- 9. US3983121A - 1-Substituted 4-(β-2-quinolylethyl)piperazines and 1,2,3,4-tetrahydroquinolyl-ethyl analogues thereof - Google Patents [patents.google.com]

Methodological & Application

Application Note: Optimized Protocols for the N-Alkylation of 1-(2,6-Dimethylphenyl)piperazine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Introduction & Pharmacological Context

1-(2,6-Dimethylphenyl)piperazine (CAS 1012-91-5) is a highly valued, privileged scaffold in medicinal chemistry. It is extensively utilized as a building block in the development of neuroactive therapeutics due to its strong affinity for serotonin (5-HT) and dopamine receptors[1].

From a synthetic perspective, the structural topology of this compound is highly advantageous. The piperazine N1 position is directly bonded to the 2,6-dimethylphenyl ring. This aromatic conjugation reduces the electron density (and thus nucleophilicity) of the N1 nitrogen. Furthermore, the two ortho-methyl groups provide profound steric hindrance[2]. Consequently, the N4 secondary amine behaves as a highly selective nucleophile. This inherent regioselectivity makes 1-(2,6-dimethylphenyl)piperazine an ideal substrate for targeted N-alkylation, virtually eliminating the risk of N1/N4 scrambling or unwanted polymerization[3].

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, I emphasize that successful protocol execution relies on understanding the causality behind reagent and solvent selection. The N-alkylation of this scaffold typically proceeds via two distinct pathways, dictated by the choice of electrophile:

Pathway A: Base-Mediated SN2 Alkylation (Alkyl Halides)

When alkylating with primary or secondary alkyl chlorides/bromides, an inorganic base is required to scavenge the hydrohalic acid byproduct.

-

Base Selection: Potassium carbonate (K₂CO₃) is the industry standard. It is sufficiently basic to drive the reaction forward but mild enough to prevent base-catalyzed elimination (E2) of the alkyl halide.

-

Catalysis: The addition of catalytic Sodium Iodide (NaI) facilitates an in situ Finkelstein reaction. It converts less reactive alkyl chlorides/bromides into transient, highly reactive alkyl iodides, thereby accelerating the SN2 displacement.

-

Solvent: Acetonitrile (MeCN) is selected for its polar aprotic nature, which leaves the N4 amine unsolvated and highly nucleophilic.

Pathway B: Regioselective Epoxide Ring-Opening

The synthesis of β-amino alcohols via epoxide ring-opening operates under different mechanistic rules.

-

Base/Catalyst: No exogenous base is required. The secondary amine is sufficiently nucleophilic to open the strained three-membered ring.

-

Solvent: A polar protic solvent like Ethanol (EtOH) or Isopropanol (IPA) is mandatory. The protic solvent hydrogen-bonds with the epoxide oxygen, polarizing the C-O bond and activating the ring toward nucleophilic attack. The attack occurs regioselectively at the less sterically hindered carbon (Markovnikov-like opening).

Visualization of Synthetic Pathways

Figure 1: Divergent N-alkylation pathways for 1-(2,6-dimethylphenyl)piperazine.

Detailed Experimental Protocols

Protocol A: Base-Mediated SN2 Alkylation (Using Alkyl Halides)

Self-Validating IPC System: Monitoring the disappearance of the secondary amine via Ninhydrin stain (TLC) ensures complete conversion before workup.

-

Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2,6-dimethylphenyl)piperazine (1.0 eq, e.g., 10 mmol, 1.90 g) in anhydrous Acetonitrile (20 mL).

-

Activation: Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 20 mmol, 2.76 g) and NaI (0.1 eq, 1 mmol, 0.15 g). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion of the inorganic salts.

-

Electrophile Addition: Add the target alkyl halide (1.1 eq, 11 mmol) dropwise over 5 minutes. Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of forming quaternary ammonium salts.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere.

-

In-Process Control (IPC): After 8 hours, sample the reaction. Perform TLC (Eluent: DCM/MeOH 9:1). The starting material (R_f ~ 0.2, Ninhydrin active) should be fully consumed, replaced by the product (R_f ~ 0.6, UV active).

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove K₂CO₃ and halide salts. Wash the filter cake with Ethyl Acetate (2 × 15 mL). Concentrate the combined filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in Ethyl Acetate (50 mL). Wash with distilled water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography if necessary.

Protocol B: Regioselective Epoxide Ring-Opening

Self-Validating IPC System: The reaction is driven by the relief of epoxide ring strain. Direct crystallization from the reaction mixture often serves as both workup and validation of product purity.

-

Preparation: In a 50 mL round-bottom flask, dissolve 1-(2,6-dimethylphenyl)piperazine (1.0 eq, 10 mmol, 1.90 g) in absolute Ethanol (15 mL).

-

Addition: Add the terminal epoxide (1.05 eq, 10.5 mmol) in one portion. Causality: Epoxides are less prone to over-alkylation than alkyl halides; the slight stoichiometric excess ensures complete consumption of the valuable piperazine starting material.

-

Heating: Attach a reflux condenser and heat the mixture to a gentle reflux (78 °C).

-

In-Process Control (IPC): Monitor via LC-MS or TLC. The reaction is typically complete within 4 to 6 hours due to highly favorable ring-opening thermodynamics.

-

Workup & Purification: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 1 hour.

-

If crystallization occurs: Filter the precipitate, wash with ice-cold ethanol (5 mL), and dry under vacuum.

-

If no crystallization occurs: Concentrate the solvent under reduced pressure and recrystallize the resulting crude oil from a Hexane/Ethyl Acetate mixture.

-

Quantitative Data & Process Parameters

The following table summarizes the comparative metrics for both SN2 and Epoxide ring-opening pathways based on standardized industrial benchmarks.

| Parameter | Protocol A (Alkyl Halide Pathway) | Protocol B (Epoxide Pathway) |

| Electrophile Type | Alkyl Chloride / Bromide | Terminal Epoxide / Glycidyl Ether |

| Optimal Solvent | Acetonitrile (MeCN) | Absolute Ethanol (EtOH) or Isopropanol |

| Base / Catalyst | K₂CO₃ (2.0 eq) / NaI (0.1 eq) | None required |

| Operating Temperature | 80 °C (Reflux) | 78 - 82 °C (Reflux) |

| Typical Reaction Time | 8 - 12 hours | 4 - 6 hours |

| Expected Yield | 80 - 90% | 85 - 95% |

| Primary Impurity Profile | Unreacted starting material (<5%) | Regioisomers / Dimerization (<2%) |

References

-

1-(2,6-DIMETHYLPHENYL)PIPERAZINE | LookChem Source: lookchem.com URL:[Link]

Sources

Application Note: High-Sensitivity HPLC-FLD Analysis of Piperazines via Dansyl Chloride Derivatization

Introduction & Scientific Rationale

Piperazine moieties are critical pharmacophores found in a vast array of therapeutics (e.g., antidepressants, antihistamines) and designer drugs (e.g., BZP, TFMPP). However, the piperazine ring itself lacks a significant chromophore, rendering it "UV-transparent" and difficult to detect at trace levels using standard UV-Vis absorbance.

To achieve picomolar sensitivity, Dansyl Chloride (DNS-Cl) is the gold-standard derivatization reagent. It reacts with the secondary amines of the piperazine ring to form stable, highly fluorescent sulfonamides.

Why Dansyl Chloride?

-

High Quantum Yield: Dansyl derivatives exhibit intense fluorescence (Ex

~340 nm, Em -

Stability: Unlike o-phthalaldehyde (OPA) derivatives, dansyl-sulfonamides are chemically stable for hours to days, allowing for automated overnight HPLC runs.

-

Selectivity: DNS-Cl targets primary and secondary amines, ignoring non-nucleophilic matrix components.

Chemical Basis: The Reaction Mechanism

The derivatization is a nucleophilic sulfonyl substitution . The secondary amine nitrogen of the piperazine attacks the sulfur atom of the dansyl chloride, displacing the chloride ion.

Critical Mechanistic Insight: The reaction competes with the hydrolysis of DNS-Cl by water (forming Dansic Acid, DNS-OH). Therefore, the pH must be high enough to keep the piperazine deprotonated (nucleophilic) but not so high that DNS-Cl hydrolyzes instantly.

Reaction Scheme (Graphviz)

Figure 1: Reaction pathway showing the formation of the fluorescent sulfonamide and the competing hydrolysis reaction.

Critical Parameters & Optimization

To ensure a robust method (E-E-A-T principle), you must control the following variables.

pH Control (The "Sweet Spot")

-

Target pH: 9.5 – 10.5.

-

Reasoning: The pKa of piperazine is approximately 9.8. Below pH 9, the amine is protonated (

) and non-reactive. Above pH 11, the hydrolysis of DNS-Cl dominates. -

Buffer Choice: 0.1 M Sodium Carbonate (

) / Bicarbonate (

Stoichiometry & Temperature

-

Ratio: Use a 10:1 to 50:1 molar excess of DNS-Cl to analyte. This drives the reaction to completion (pseudo-first-order kinetics) and ensures both amines on the piperazine ring are derivatized if steric hindrance permits (though mono-substitution is often the primary analytical target in complex matrices).

-

Temperature: 50°C – 60°C.

-

Time: 20 – 30 minutes. (Room temperature reactions are too slow and lead to incomplete derivatization).

Experimental Protocol

Safety Note: DNS-Cl is moisture-sensitive and a skin irritant. Work in a fume hood.

Reagent Preparation

| Reagent | Concentration | Preparation Details |

| Dansyl Chloride Stock | 5.0 mg/mL | Dissolve in Acetone or Acetonitrile . Store at -20°C in the dark. Discard if solution turns yellow/white (indicates hydrolysis). |

| Buffer Solution | 100 mM | Sodium Carbonate/Bicarbonate, adjusted to pH 10.0 . |

| Quenching Solution | 10% | Proline (aq) OR Ammonium Hydroxide. (Proline is preferred to avoid interfering peaks). |

Step-by-Step Workflow

-

Sample Solubilization: Dissolve piperazine sample in water or mobile phase.

-

Buffering: Mix 100 µL Sample + 100 µL Carbonate Buffer (pH 10) in a 1.5 mL amber vial.

-

Derivatization: Add 200 µL DNS-Cl Stock . Vortex vigorously for 30 seconds.

-

Incubation: Heat at 60°C for 20 minutes in a heating block.

-

Why: Heat overcomes the activation energy barrier for the secondary amine substitution.

-

-

Quenching (Optional but Recommended): Add 20 µL of Proline solution. Incubate 5 mins.

-

Why: Scavenges excess DNS-Cl to prevent it from reacting with the HPLC column stationary phase or forming artifacts during injection.

-

-

Clarification: Centrifuge at 10,000 x g for 5 mins if precipitate is visible.

-

Analysis: Inject into HPLC.

Workflow Diagram (Graphviz)

Figure 2: Operational workflow for the derivatization process.

Analytical Method (HPLC-FLD)[1][2][3][4][5][6]

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: Fluorescence (FLD).[2][3][4][5][6] Excitation: 340 nm , Emission: 520 nm .

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Injection / Load |

| 15.0 | 10 | 90 | Elution of Derivatives |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 90 | 10 | Re-equilibration |

Validation & Troubleshooting (Self-Validating Systems)

To ensure the trustworthiness of your data, implement these checks:

The "Blank" Check

Run a reagent blank (Buffer + DNS-Cl + Heat).

-

Observation: You should see a peak for Dansic Acid (DNS-OH) early in the chromatogram (more polar).

-

Pass Criteria: No peaks should appear in the piperazine retention window. If peaks appear, your reagents are contaminated.

The "Yellow" Check

-

Observation: The DNS-Cl stock solution must be bright yellow/orange.

-

Fail Criteria: If the solution is pale or white, the sulfonyl chloride has hydrolyzed to sulfonic acid. Discard immediately.

Peak Identification

-

Interference: If you use Ammonia to quench, a peak for Dansyl-Amide will appear.[7] Ensure this does not co-elute with your piperazine derivative.

-

Resolution: If co-elution occurs, switch to Proline quenching or adjust the gradient slope.

References

-

De Baere, S. et al. (2010). Determination of piperazine-like designer drugs in human plasma by HPLC-FLD with dansyl chloride derivatization. Forensic Science International.

-

Sigma-Aldrich (Merck). Dansyl Chloride Product Information & Protocols.

-

Abdel-Aty, A. M. et al. (2016).[8] Development of HPLC-FLD method for quantification of piperazine in animal products. Food Chemistry.[4][8][6]

-

BenchChem. Application Notes for Derivatization of Biological Amines with Dansyl Chloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. qascf.com [qascf.com]

- 6. Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization [agris.fao.org]

- 7. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 8. Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Preparation of 1-(2,6-Dimethylphenyl)piperazine Stock Solutions

Introduction: The Role of 1-(2,6-Dimethylphenyl)piperazine in Research

1-(2,6-Dimethylphenyl)piperazine is a piperazine derivative with the molecular formula C12H18N2.[1][2] It serves as a critical building block and intermediate in medicinal chemistry for the synthesis of novel pharmaceutical compounds.[1][2] Its structure also imparts potential psychoactive properties, with known affinity for serotonin and dopamine receptors, making it a valuable tool in neuroscience research and the development of treatments for neurological disorders.[1] Given its significance, the ability to prepare accurate, stable, and reproducible stock solutions is fundamental to the integrity of any downstream application, from high-throughput screening to detailed cellular assays.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of 1-(2,6-Dimethylphenyl)piperazine stock solutions. The protocols herein are designed to ensure solution stability and concentration accuracy, thereby validating experimental outcomes.

Physicochemical Properties & Key Considerations

A thorough understanding of the compound's properties is the foundation of a reliable protocol. These characteristics dictate solvent choice, storage conditions, and handling procedures.

| Property | Value | Source |

| Molecular Formula | C12H18N2 | [1][2] |

| Molecular Weight | 190.28 g/mol | [1][2] |

| Appearance | Gray or white to light yellow crystalline solid/powder | [1][3] |

| Boiling Point | 92 °C | [1][2] |

| Density | ~0.999 g/cm³ | [1][2] |

| pKa | 8.96 ± 0.10 (Predicted) | [1][2] |

| Organic Solubility | Soluble in DMSO, Dimethyl Formamide (DMF), and Ethanol (~30 mg/mL for a similar isomer) | [4] |

| Aqueous Solubility | Sparingly soluble in aqueous buffers. | [4] |

| Storage (Solid) | -20°C, stable for ≥4 years.[4] | |

| Stability | May be light-sensitive and hygroscopic.[5] |

Causality Behind Experimental Choices:

-

Solvent Selection: The compound's poor aqueous solubility necessitates the use of an organic solvent to create a high-concentration primary stock.[4] Dimethyl sulfoxide (DMSO) is often the solvent of choice due to its high solvating power and miscibility with aqueous media used in most biological assays.

-

pH Adjustment: As a basic compound (predicted pKa ~8.96), its solubility in aqueous solutions can be increased by adjusting the pH to a more acidic value.[6] However, this must be compatible with the experimental assay conditions.

-

Inert Gas: For long-term stability of stock solutions in organic solvents, purging the vial with an inert gas like argon or nitrogen is recommended to displace oxygen and prevent oxidative degradation.[4]

Experimental Workflow & Decision Logic

The preparation of 1-(2,6-Dimethylphenyl)piperazine solutions follows a two-stage process: creating a concentrated organic stock and then diluting it to a final working concentration in an aqueous medium.

Caption: Workflow for preparing 1-(2,6-Dimethylphenyl)piperazine solutions.

Detailed Protocols

4.1 Safety First: Mandatory Precautions

This compound and its derivatives are classified as hazardous.[7][8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Ventilation: Handle the solid compound and concentrated organic solutions in a certified chemical fume hood to avoid inhalation.

-

Exposure: Causes severe skin and eye damage.[7][8] In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[5][7]

-

SDS Review: Before starting, thoroughly review the Safety Data Sheet (SDS) for the specific product.

4.2 Protocol 1: Preparation of a 10 mM Organic Stock Solution in DMSO

This protocol describes the preparation of 10 mL of a 10 mM stock solution, a common starting concentration for many research applications.

Materials:

-

1-(2,6-Dimethylphenyl)piperazine (MW: 190.28 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

15 mL conical tube or glass vial with a screw cap

-

Vortex mixer and/or sonicator

Procedure:

-

Calculation:

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Desired Volume (V) = 10 mL = 0.010 L

-

Molecular Weight (MW) = 190.28 g/mol

-

Mass (m) = C x V x MW

-

Mass = 0.010 mol/L * 0.010 L * 190.28 g/mol = 0.019028 g = 19.03 mg

-

-

Weighing: Tare a weighing paper or boat on the analytical balance. Carefully weigh out approximately 19.03 mg of 1-(2,6-Dimethylphenyl)piperazine. Record the exact mass.

-

Dissolution:

-

Transfer the weighed compound into the 15 mL tube.

-

Add approximately 9 mL of anhydrous DMSO to the tube.

-

Cap the tube securely and vortex vigorously for 1-2 minutes.

-

If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is completely clear.

-

-

Final Volume Adjustment: Once the solid is fully dissolved, add DMSO to bring the total volume to exactly 10.0 mL. Vortex briefly to ensure homogeneity.

-

Storage:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in microcentrifuge tubes.

-

Store the aliquots in a labeled box at -20°C for short-to-medium term storage or -80°C for long-term storage. Protect from light.

-

4.3 Protocol 2: Preparation of a 10 µM Aqueous Working Solution

This protocol details the dilution of the 10 mM organic stock into a common aqueous buffer for a final working concentration.

Materials:

-

10 mM 1-(2,6-Dimethylphenyl)piperazine stock in DMSO (from Protocol 1)

-

Phosphate-Buffered Saline (PBS, pH 7.2) or other desired assay buffer

-

Calibrated micropipettes and sterile tips

Procedure:

-

Dilution Calculation (Example for 1 mL final volume):

-

Initial Concentration (C1) = 10 mM = 10,000 µM

-

Final Concentration (C2) = 10 µM

-

Final Volume (V2) = 1 mL = 1000 µL

-

Initial Volume (V1) = (C2 x V2) / C1

-

V1 = (10 µM * 1000 µL) / 10,000 µM = 1 µL

-

-

Dilution:

-

Thaw one aliquot of the 10 mM stock solution.

-

In a sterile microcentrifuge tube, add 999 µL of the desired aqueous buffer.

-

Add 1 µL of the 10 mM stock solution to the buffer.

-

Pipette up and down several times or vortex gently to mix thoroughly.

-

-

Final Solvent Concentration: The final concentration of DMSO in this working solution is 0.1% (1 µL in 1000 µL). This level is generally well-tolerated by most cell-based assays, which typically have a tolerance limit of <0.5% DMSO.[6]

-

Stability Warning: Aqueous solutions of this compound may have limited stability. It is strongly recommended to prepare these working solutions fresh immediately before each experiment. Do not store aqueous solutions for more than one day.[4]

Logical Relationships in Solution Preparation

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-(2,6-DIMETHYLPHENYL)PIPERAZINE CAS#: 1012-91-5 [m.chemicalbook.com]

- 3. CAS 1013-25-8: 1-(2,5-Dimethylphenyl)piperazine [cymitquimica.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.se [fishersci.se]

- 8. fishersci.com [fishersci.com]

Using 1-(2,6-Dimethylphenyl)piperazine as a building block in drug design

Application Note: Strategic Utilization of 1-(2,6-Dimethylphenyl)piperazine in Ligand Design

Document Control:

-

Version: 1.0

-

Scope: Medicinal Chemistry, SAR Optimization, Synthetic Protocols

-

Target Audience: Senior Medicinal Chemists, Process Chemists, Pharmacologists

Abstract

1-(2,6-Dimethylphenyl)piperazine (DMPP, CAS: 1012-91-5) is a "privileged scaffold" in neuropsychiatric drug discovery. Unlike unsubstituted phenylpiperazines, the 2,6-dimethyl substitution pattern introduces significant steric bulk that forces the phenyl ring into an orthogonal conformation relative to the piperazine ring. This conformational lock, combined with metabolic shielding of the ortho-positions, makes DMPP a critical building block for optimizing selectivity and half-life in GPCR ligands (specifically 5-HT and Dopamine receptors). This guide details the rationale for its selection and provides validated protocols for its incorporation into drug candidates.

Part 1: Rational Design & SAR Logic

The "Orthogonal Twist" Effect

The primary utility of DMPP lies in its ability to restrict conformational freedom. In a standard N-phenylpiperazine, the phenyl ring can rotate relative to the piperazine nitrogen. However, in DMPP, the methyl groups at positions 2 and 6 create severe steric clash (A(1,3) strain) with the equatorial protons of the piperazine ring.

-

Consequence: The phenyl ring is forced into a conformation nearly perpendicular (orthogonal) to the piperazine ring.

-

Application: This "twist" often discriminates between receptor subtypes (e.g., enhancing 5-HT1A affinity while reducing Alpha-1 adrenergic binding) by preventing the flat pi-stacking interactions typical of off-target promiscuity.

Metabolic Blockade

A common metabolic clearance pathway for arylpiperazines is hydroxylation at the para or ortho positions of the phenyl ring, followed by glucuronidation.

-

Mechanism: The 2,6-dimethyl groups physically block the ortho sites from Cytochrome P450 (CYP) access.

-

Result: Enhanced metabolic stability and prolonged half-life (

) compared to unsubstituted analogs.

Part 2: Synthetic Protocols

The following protocols describe the use of DMPP as a nucleophile to attach it to a core scaffold (linker or warhead).

Protocol A: N-Alkylation (The "Linker" Strategy)

Use this protocol to attach DMPP to an alkyl chain or a linker containing a leaving group (Halide/Mesylate).

Reagents:

-

Nucleophile: 1-(2,6-Dimethylphenyl)piperazine (1.0 equiv)

-

Electrophile: Alkyl bromide/chloride (1.1 equiv)

-

Base: Potassium Carbonate (

), anhydrous (3.0 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Only if using alkyl chlorides.

-

Solvent: Acetonitrile (MeCN) or DMF (if lipophilicity is high).

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve DMPP (1.0 equiv) in MeCN (0.1 M concentration).

-

Activation: Add anhydrous

(3.0 equiv). If the electrophile is a chloride, add KI (0.1 equiv) to facilitate the Finkelstein reaction in situ. -

Addition: Add the Electrophile (1.1 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (

C for MeCN) under an inert atmosphere (-

Monitoring: Check via TLC or LC-MS every 2 hours. The secondary amine of DMPP is sterically hindered but nucleophilic; reaction times typically range from 4 to 12 hours.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic solids (

/KX). -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

) and Brine (

-

-

Purification: The steric bulk of the 2,6-dimethyl group usually prevents quaternary ammonium salt formation, making purification straightforward. Flash column chromatography (DCM:MeOH 95:5) is standard.

Protocol B: Reductive Amination (The "Aldehyde" Strategy)

Use this protocol when coupling DMPP to an aldehyde-functionalized scaffold.

Reagents:

-

Amine: DMPP (1.0 equiv)

-

Aldehyde: Scaffold-CHO (1.0 equiv)

-

Reductant: Sodium Triacetoxyborohydride (

) (1.5 equiv) -

Acid Catalyst: Acetic Acid (AcOH) (1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

-

Imine Formation: Dissolve DMPP and the Aldehyde in DCE (0.1 M) under

. Add AcOH to catalyze imine formation. Stir for 30–60 minutes at Room Temperature (RT). -

Reduction: Add

in one portion. -

Reaction: Stir at RT for 12–16 hours.

-

Note: The steric bulk of DMPP may slow down the initial attack on the carbonyl. If conversion is low after 4 hours, mild heating (

C) may be required before adding the reductant (using

-

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM (

). Dry organic layers over

Part 3: Biological Characterization & Validation

Once the DMPP moiety is incorporated, the following assays validate the design hypothesis.

| Assay Type | Metric | Success Criteria | Rationale |

| Microsomal Stability | Verifies that the 2,6-dimethyl groups are effectively blocking oxidative metabolism. | ||

| Receptor Binding | Confirms the "orthogonal twist" fits the target pocket (e.g., 5-HT1A). | ||

| Selectivity Screen | Ratio | DMPP often reduces affinity for Alpha-1 adrenergic receptors compared to unsubstituted piperazines. |

Part 4: Visualization (Workflow & Logic)

Diagram 1: The Synthetic Workflow (N-Alkylation)

Caption: Standard N-alkylation workflow for coupling DMPP to electrophilic linkers.

Diagram 2: SAR Logic - The "Privileged" Mechanism

Caption: Mechanistic rationale for using DMPP: Steric bulk drives both conformational selectivity and metabolic stability.

References

-

PubChem. 1-(2,6-Dimethylphenyl)piperazine (Compound Summary). National Library of Medicine. Available at: [Link]

-

Chao, S. et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[1] National Institutes of Health (NIH). Available at: [Link](Note: Link directs to relevant Piperazine SAR review).

-

López-Rodríguez, M. L., et al. (2002). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: LC-MS/MS Fragmentation Patterns and Analytical Workflows for Dimethylphenylpiperazine (DMPP)

Executive Summary